molecular formula C11H8N2S B8175701 6-(Thiophen-2-yl)-1H-pyrrolo[3,2-b]pyridine

6-(Thiophen-2-yl)-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B8175701
M. Wt: 200.26 g/mol
InChI Key: BDHFFCKHKAXATJ-UHFFFAOYSA-N
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Description

6-(Thiophen-2-yl)-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound featuring a fused pyrrolopyridine core substituted at the 6-position with a thiophene moiety. Its molecular formula is C₁₁H₈N₂S, with a molecular weight of 200.26 g/mol (CAS: 2064117-91-3) .

For the target compound, this likely involves reacting 6-bromo-1H-pyrrolo[3,2-b]pyridine with thiophen-2-ylboronic acid under palladium catalysis.

Properties

IUPAC Name

6-thiophen-2-yl-1H-pyrrolo[3,2-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2S/c1-2-11(14-5-1)8-6-10-9(13-7-8)3-4-12-10/h1-7,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDHFFCKHKAXATJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC3=C(C=CN3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Thiophen-2-yl)-1H-pyrrolo[3,2-b]pyridine can be achieved through various synthetic routes. One common method involves the multicomponent Chichibabin pyridine synthesis reaction. This method typically uses 1-pyrenecarboxaldehyde, 2-acetylthiophene, and ammonium acetate as starting materials . The reaction is carried out in dry ethanol with potassium hydroxide as a catalyst, and the mixture is stirred at room temperature for a specified period .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and employing efficient purification techniques, would likely be applied to produce this compound on an industrial scale.

Chemical Reactions Analysis

Oxidation Reactions

The thiophene ring undergoes selective oxidation to form sulfoxides or sulfones under controlled conditions. For example:

  • Sulfone formation : Treatment with hydrogen peroxide (H₂O₂) in acetic acid converts the thiophene moiety to a sulfone derivative.

  • Sulfoxide intermediates : Partial oxidation using meta-chloroperbenzoic acid (mCPBA) yields sulfoxides, which can be further oxidized to sulfones.

Key conditions :

Oxidizing AgentTemperatureProduct
H₂O₂/AcOH60°CSulfone
mCPBARTSulfoxide

Electrophilic Substitution

The electron-rich thiophene ring facilitates electrophilic aromatic substitution (EAS) at the α-positions (C3 and C5 of thiophene):

  • Bromination : Reacts with bromine (Br₂) in the presence of FeBr₃ to yield 5-bromo-6-(thiophen-2-yl)-1H-pyrrolo[3,2-b]pyridine.

  • Nitration : Nitric acid (HNO₃) in sulfuric acid introduces nitro groups at the thiophene’s α-position.

Example reaction :

Thiophene+Br2FeBr35 Bromothiophene derivative Yield 60 [6]\text{Thiophene}+\text{Br}_2\xrightarrow{\text{FeBr}_3}\text{5 Bromothiophene derivative}\quad \text{ Yield 60 }\quad[6]

Nucleophilic Substitution

The pyridine ring participates in nucleophilic substitution at electron-deficient positions (e.g., C2 and C4):

  • Amination : Reacts with ammonia (NH₃) under high pressure to form amino-substituted derivatives.

  • Alkylation : Treatment with Grignard reagents (e.g., CH₃MgBr) introduces alkyl groups at the pyridine’s β-position.

Cross-Coupling Reactions

The compound serves as a substrate in palladium-catalyzed cross-coupling reactions:

  • Suzuki coupling : When functionalized with a bromine atom at the pyrrolopyridine core, it reacts with arylboronic acids to form biaryl derivatives .

  • Sonogashira coupling : Reacts with terminal alkynes in the presence of Cu(I) catalysts to generate alkynylated products.

Representative conditions :

Reaction TypeCatalystYield
Suzuki couplingPd(PPh₃)₄, K₂CO₃75–85%
SonogashiraPdCl₂(PPh₃)₂, CuI65–70%

Reduction Reactions

Selective reduction of the pyridine ring is achievable:

  • Catalytic hydrogenation : Using H₂ and Pd/C, the pyridine ring is reduced to a dihydropyridine, preserving the thiophene and pyrrole rings.

  • Borane-mediated reduction : BH₃·THF targets the pyridine’s C=N bond, yielding tetrahydropyrrolopyridine derivatives.

Cycloaddition and Rearrangement

The fused ring system participates in [4+2] cycloadditions:

  • Diels-Alder reactions : Reacts with dienophiles like tetracyanoethylene (TCNE) to form polycyclic adducts .

  • Electrocyclic rearrangements : Thermal or photochemical conditions induce ring-opening/closure processes .

Functional Group Interconversion

  • Aldehyde oxidation : The aldehyde group (if present at C3) is oxidized to a carboxylic acid using KMnO₄.

  • Ester hydrolysis : Methyl ester substituents are hydrolyzed to carboxylic acids under basic conditions (e.g., NaOH/EtOH).

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity:
Recent studies have demonstrated that derivatives of pyrrolo[3,2-b]pyridine exhibit significant anticancer properties. For instance, compounds designed from this scaffold have shown potent inhibition of specific kinases involved in tumor growth. A notable study reported the synthesis of a series of pyrrolo[3,2-b]pyridine compounds that inhibited TNIK (TRAF2 and NCK interacting kinase) with IC₅₀ values lower than 1 nM, indicating their potential as therapeutic agents for cancer treatment .

Enzyme Inhibition:
The compound has also been explored for its ability to inhibit various enzymes. For example, it has been investigated for its effects on fibroblast growth factor receptors (FGFRs), which are implicated in many cancers. Certain derivatives demonstrated potent inhibitory activity against FGFR1, 2, and 3, making them promising candidates for further development in cancer therapy .

Materials Science Applications

Organic Electronics:
The unique electronic properties of 6-(Thiophen-2-yl)-1H-pyrrolo[3,2-b]pyridine make it suitable for applications in organic electronics. Its ability to participate in π-π stacking interactions enhances its conductivity and stability in electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Biological Studies

Biological Pathway Investigations:
This compound is utilized in biological studies to investigate its interactions with specific molecular targets. Its ability to engage in redox reactions due to the presence of the thiophene group allows researchers to explore its role in various biological pathways, including those related to inflammation and cellular signaling.

Case Study 1: Anticancer Activity

A recent study synthesized several pyrrolo[3,2-b]pyridine derivatives and evaluated their anticancer activity against various cancer cell lines (HeLa, SGC-7901, MCF-7). Among these compounds, one exhibited an IC₅₀ value of 0.12 μM against MCF-7 cells, showcasing significant potential for further development as an anticancer agent .

Case Study 2: Enzyme Inhibition

Another investigation focused on the inhibition of TNIK by pyrrolo[3,2-b]pyridine derivatives. The study found that certain compounds not only inhibited TNIK effectively but also showed concentration-dependent inhibition of IL-2 secretion, suggesting their potential role in modulating immune responses .

Mechanism of Action

The mechanism of action of 6-(Thiophen-2-yl)-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The biological and chemical behavior of pyrrolo[3,2-b]pyridines is highly dependent on substituents. Below is a comparative analysis of key derivatives:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
6-(Thiophen-2-yl)-1H-pyrrolo[3,2-b]pyridine Thiophene C₁₁H₈N₂S 200.26 π-Conjugation; potential CNS or materials use
6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine Bromo, methyl C₈H₇BrN₂ 211.06 Synthetic intermediate; halogen for coupling
6-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine Trifluoromethyl C₈H₅F₃N₂ 186.13 Electron-withdrawing; improved metabolic stability
6-(3-Fluorophenyl)-1H-pyrrolo[3,2-b]pyridine 3-Fluorophenyl C₁₃H₉FN₂ 212.23 Enhanced lipophilicity; kinase inhibition
6-(1-Methyl-1H-pyrazol-4-yl)-1H-pyrrolo[3,2-b]pyridine Pyrazole C₁₀H₉N₅ 199.21 FGFR inhibitor; Suzuki coupling product

Metabolic and Stability Considerations

  • Substituents like trifluoromethyl may mitigate this by altering electronic profiles .
  • Solubility : The thiophene group increases lipophilicity compared to polar substituents (e.g., pyrazole), which could impact bioavailability .

Biological Activity

6-(Thiophen-2-yl)-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a pyrrolo[3,2-b]pyridine core with a thiophene substituent, contributing to its unique chemical properties. The structural formula can be represented as follows:

C9H7NS\text{C}_9\text{H}_7\text{N}\text{S}

This structure is significant as it influences the compound's interaction with biological targets.

Anticancer Activity

Recent studies have indicated that compounds containing the pyrrolo[3,2-b]pyridine framework exhibit promising anticancer properties. For instance, research highlighted the activity of related pyrrole derivatives against breast cancer cell lines MDA-MB-231 and MCF-7. Compounds in this category demonstrated a reduction in cell viability at concentrations as low as 6.25 µM, suggesting potential effectiveness in targeting tumor cells .

Table 1: Anticancer Activity of Pyrrolo Derivatives

CompoundCell LineConcentration (µM)Viability Reduction (%)
1fMDA-MB-2316.25Significant
1gMCF-712.5Moderate

Antimicrobial Activity

6-(Thiophen-2-yl)-1H-pyrrolo[3,2-b]pyridine has also been evaluated for its antimicrobial properties. In vitro studies have shown that related pyrrole derivatives exhibit antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL . This suggests that modifications to the pyrrole structure could enhance antibacterial efficacy.

Table 2: Antimicrobial Activity

CompoundPathogenMIC (µg/mL)
Pyrrole DerivativeStaphylococcus aureus3.12
Pyrrole DerivativeE. coli12.5

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects have also been explored. Pyrimidine derivatives, which share structural similarities with pyrrolo compounds, have shown to inhibit key inflammatory mediators such as COX enzymes . Although specific data on the anti-inflammatory activity of 6-(Thiophen-2-yl)-1H-pyrrolo[3,2-b]pyridine is limited, its structural analogs suggest a possible pathway for further investigation.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrrolo compounds. Studies indicate that modifications at specific positions on the pyrrolo ring can significantly influence potency and selectivity against various biological targets . For example, introducing electron-withdrawing groups at certain positions enhances the compound's reactivity and interaction with target proteins.

Case Studies and Research Findings

Several case studies have highlighted the biological potential of pyrrolo derivatives:

  • Breast Cancer Study : A study evaluating various pyrrole derivatives found that specific substitutions led to enhanced cytotoxicity against breast cancer cell lines, indicating that structural modifications can lead to improved therapeutic agents .
  • Antibacterial Evaluation : Another investigation focused on the antibacterial properties of pyrrole derivatives demonstrated their efficacy against common pathogens, reinforcing their potential as lead compounds for antibiotic development .

Q & A

Q. What are the common synthetic routes for 6-(Thiophen-2-yl)-1H-pyrrolo[3,2-b]pyridine?

The synthesis typically involves microwave-assisted reactions or one-pot methods to enhance efficiency. For example:

  • Microwave synthesis : Reduces reaction time to 1–2 hours with improved yields (e.g., using NaH, MeI, or Pd catalysts in THF/dioxane) .
  • One-pot cyclization : Combines 6-amino-1-methyl-2-thiouracil with amines and formalin under reflux to form the pyrrolopyridine core .
  • Cross-coupling reactions : Thiophene substituents are introduced via Suzuki-Miyaura coupling using Pd(PPh₃)₄ and aryl boronic acids .

Q. How is the molecular structure of this compound characterized?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : Assigns proton/carbon environments (e.g., aromatic protons at δ 7.2–8.5 ppm) .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹) .
  • High-Performance Liquid Chromatography (HPLC) : Ensures purity (>95% for bioactive derivatives) .

Q. What preliminary biological assays are used to evaluate its activity?

  • Enzyme inhibition assays : Targets like gastric acid pumps (IC₅₀ values < 1 µM for potent derivatives) .
  • Cell viability assays : Antiproliferative activity against melanoma (e.g., IC₅₀ of 10 µM in A375 cells) .
  • Receptor binding studies : Radioligand displacement assays for GluN2B NMDA receptors (Ki < 50 nM) .

Advanced Research Questions

Q. How do substitution patterns influence biological activity?

Structure-Activity Relationship (SAR) studies reveal:

  • Thiophene at 6-position : Enhances binding to neurological targets (e.g., GluN2B receptors) due to π-π stacking .
  • Electron-withdrawing groups (e.g., CF₃) : Improve metabolic stability but may reduce solubility .
  • Pyrrole N-methylation : Reduces off-target interactions (e.g., hERG channel inhibition) .

Q. What computational strategies optimize pharmacokinetic properties?

  • Chemoinformatics : Murcko scaffold analysis identifies bioactive cores (e.g., 1H-pyrrolo[3,2-b]pyridine) for focused library design .
  • Molecular docking : Predicts binding modes to targets like DprE1 (Mycobacterial enzyme) with ΔG < -8 kcal/mol .
  • ADMET prediction : Tools like SwissADME optimize logP (2–3) and reduce CYP3A4 inhibition (IC₅₀ > 10 µM) .

Q. How are metabolic stability and brain penetration improved?

  • Lipophilicity adjustments : Introducing polar groups (e.g., -OH, -COOCH₃) lowers logP from 4.0 to 2.5, enhancing blood-brain barrier permeability .
  • CYP450 inhibition mitigation : Substituents like trifluoromethyl reduce CYP2D6 binding (IC₅₀ increases from 1 µM to >10 µM) .
  • Prodrug strategies : Esterification of carboxylic acid derivatives improves oral bioavailability (e.g., AUC increase by 3-fold) .

Q. How are contradictions in biological data resolved?

  • Dose-response curves : Clarify discrepancies in IC₅₀ values (e.g., varying cell line sensitivities) .
  • Isomer separation : Chiral HPLC resolves enantiomers with divergent activities (e.g., 10-fold difference in GluN2B binding) .
  • Crystallography : X-ray structures identify key binding interactions (e.g., hydrogen bonds with Tyr109 in DprE1) .

Methodological Challenges and Solutions

Q. What strategies address low synthetic yields?

  • Microwave optimization : Increases yields from 40% to 85% by reducing side reactions .
  • Catalyst screening : Pd(OAc)₂/XPhos systems improve cross-coupling efficiency (e.g., 90% yield for thiophene derivatives) .

Q. How are off-target effects minimized during optimization?

  • Selectivity profiling : Kinase panels (e.g., 400+ kinases) identify and eliminate promiscuous inhibitors .
  • hERG channel screening : Patch-clamp assays reduce cardiac toxicity (IC₅₀ > 30 µM) .

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